L-Proline, 1-(N-L-glutaminylglycyl)-

Description

Properties

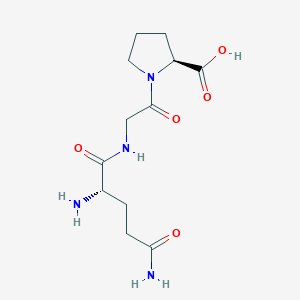

IUPAC Name |

(2S)-1-[2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O5/c13-7(3-4-9(14)17)11(19)15-6-10(18)16-5-1-2-8(16)12(20)21/h7-8H,1-6,13H2,(H2,14,17)(H,15,19)(H,20,21)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSORZJXKUQFEKL-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)C(CCC(=O)N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CCC(=O)N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428624 | |

| Record name | L-Proline, 1-(N-L-glutaminylglycyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64642-59-7 | |

| Record name | L-Proline, 1-(N-L-glutaminylglycyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chemical Synthesis of L-Proline Derivatives and Peptides

The preparation of L-proline-containing peptides like L-Proline, 1-(N-L-glutaminylglycyl)- typically involves stepwise peptide synthesis, either by solution-phase or solid-phase methods. Key steps include:

- Starting Materials : Pure L-proline, L-glutamine, and glycine amino acids or their protected derivatives.

- Activation and Coupling : The carboxyl group of one amino acid (e.g., L-glutamine) is activated (e.g., by carbodiimides or other coupling agents) to form an amide bond with the amino group of the next amino acid (glycine), followed by coupling to L-proline.

- Protection/Deprotection : Amino and carboxyl groups are protected during synthesis to prevent side reactions, then deprotected to yield the final peptide.

- Purification : Crystallization, chromatography, or recrystallization techniques are used to purify the peptide.

A related example is the preparation of N-phenylacetyl-L-proline, where L-proline is reacted with phenylacetyl chloride in an anhydrous organic solvent with acid binding agents and phase transfer catalysts to avoid hydrolysis and improve yield and purity. Although this is a derivative, the methodology highlights the importance of controlled reaction conditions and purification steps.

Biosynthetic Approaches

- Microbial Biosynthesis : L-proline is biosynthesized in bacteria such as Bacillus subtilis from L-glutamate via enzymatic pathways involving γ-glutamyl kinase, γ-glutamyl phosphate reductase, and pyrroline-5-carboxylate reductase. This pathway can be harnessed or engineered for producing L-proline or proline-containing peptides.

- Enzymatic Peptide Synthesis : Enzymes like proteases or peptide synthetases can catalyze the formation of peptide bonds under mild conditions, offering stereospecificity and fewer side products.

Preparation of L-Proline Amide and Related Compounds

L-proline amide (prolinamide) can be prepared by ammonolysis of L-proline methyl ester hydrochloride in methanol, followed by extraction, washing, and crystallization to yield high-purity product (purity >99.5%) with good yield (75-85%). This method involves:

Step Conditions Outcome Esterification of L-proline L-proline + methanol + HCl L-proline methyl ester HCl Ammonolysis Ammonia gas, 0-10°C, 15h Conversion to prolinamide Extraction and purification Dichloromethane extraction, activated carbon decolorizing, crystallization High purity prolinamide

This approach is relevant for preparing proline derivatives that can be further coupled to peptides like glutaminylglycyl moieties.

Detailed Research Findings and Data

Reaction Conditions and Yields

Spectroscopic Characterization

- IR spectra of proline derivatives show characteristic absorption peaks for O-H, C=O, C-N, and benzene ring substituents (in derivatives).

- NMR data confirm the chemical environment of proline ring protons and peptide linkages.

- X-ray crystallography provides detailed structural confirmation of synthesized compounds.

Summary Table of Preparation Methods for L-Proline, 1-(N-L-glutaminylglycyl)-

| Method Type | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Chemical Peptide Synthesis | Stepwise coupling of protected amino acids, activation, deprotection, purification | High purity, well-established protocols | Requires multiple steps, protection/deprotection |

| Biosynthetic Production | Enzymatic synthesis from L-glutamate, microbial fermentation | Stereospecific, environmentally friendly | Scale-up and purification challenges |

| Ammonolysis of Esters | Conversion of L-proline methyl ester to prolinamide, then peptide coupling | High yield and purity for proline derivatives | Requires careful control of reaction conditions |

Chemical Reactions Analysis

Types of Reactions

L-Proline, 1-(N-L-glutaminylglycyl)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amide groups to amines.

Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amines .

Scientific Research Applications

Agricultural Applications

Enhancement of Crop Yield

Recent research has demonstrated that the application of L-Proline and L-Glutamic acid can significantly improve the productivity of crops such as winter rapeseed. A study conducted from 2014 to 2017 revealed that exogenous application of these amino acids increased seed yield by 3.5% to 11.8%. The treatments included various concentrations and timings of L-Proline and L-Glutamic acid, which were shown to enhance the number of siliques per plant, seeds per silique, and overall seed weight .

| Treatment | Seeds per Silique | 1000-Seed Weight (g) | Seed Yield (%) |

|---|---|---|---|

| Control | 20.0 | 3.5 | - |

| 30 mM L-Proline (Autumn) | 20.33 | 3.8 | +3.5% |

| 1.5 M L-Glutamic Acid (Autumn + Spring) | 20.22 | 4.0 | +11.8% |

This increase in yield is attributed to the synergistic effects of both amino acids on physiological processes within the plants, enhancing their growth and development during critical growth stages.

Metabolic Regulation

Role in Amino Acid Metabolism

L-Proline plays a crucial role in amino acid metabolism, particularly in its conversion to glutamate via proline oxidase. This pathway is significant for maintaining cellular levels of glutamate and glutamine, which are vital for neurotransmission and metabolic balance . Alterations in proline metabolism have been linked to various human diseases such as schizophrenia and type II diabetes, indicating its importance in both health and disease states.

Impact on Pancreatic Function

Studies have shown that elevated proline levels can affect pancreatic β-cell function, leading to insulin secretion issues. In vitro experiments revealed that prolonged exposure to high proline concentrations impaired glucose-stimulated insulin secretion while increasing basal insulin secretion. This suggests a complex relationship between proline levels and insulin regulation, highlighting the need for caution when interpreting proline's role in metabolic disorders .

Therapeutic Potential

Neuroprotective Properties

L-Proline has been investigated for its neuroprotective effects due to its involvement in neurotransmitter regulation. It acts as a weak agonist at glycine receptors and NMDA receptors, suggesting potential applications in neurodegenerative diseases where excitotoxicity is a concern . However, caution is warranted as high concentrations can lead to neurotoxic effects under certain conditions.

Clinical Implications

The implications of L-Proline in clinical settings are profound, especially concerning metabolic disorders and neurodegenerative diseases. Research indicates that manipulating proline levels could offer therapeutic avenues for conditions characterized by metabolic dysregulation or neuronal damage.

Mechanism of Action

The mechanism of action of L-Proline, 1-(N-L-glutaminylglycyl)- involves its interaction with specific molecular targets and pathways. This compound can act as a substrate for enzymes involved in peptide synthesis and degradation. It may also influence protein-protein interactions and cellular signaling pathways by modulating the structure and function of target proteins .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of L-Proline Derivatives

Related compounds like glycylglycyl-L-glutaminyl-L-prolyl (CAS 732281-90-2) suggest similar structural motifs .

Key Observations:

- Reactivity: The cocrystal of L-proline with ezetimibe (EZT) exhibits higher global softness (S = 0.2062 eV) compared to the pure API (S = 0.1888 eV), indicating greater polarizability and chemical reactivity. This is attributed to charge transfer from EZT (electron donor) to L-proline (electron acceptor) .

- Thermodynamics : Glycyl-L-proline has a reaction free energy (ΔrG°) of 38.9 kcal/mol, reflecting moderate stability in gas-phase ion interactions .

- Substituent Effects : N-Methylproline’s methyl group reduces hydrogen-bonding capacity but enhances lipid solubility, making it useful in membrane-permeable peptides .

Biological Activity

L-Proline, 1-(N-L-glutaminylglycyl)-, is a compound that has garnered interest in various biological studies due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of L-Proline

L-Proline is a non-essential amino acid that plays a critical role in protein synthesis and cellular metabolism. It is particularly significant in collagen formation and has been studied for its effects on various biological processes.

The biological activity of L-Proline, 1-(N-L-glutaminylglycyl)-, can be attributed to its interaction with various cellular pathways. Key mechanisms include:

- Transport Mechanisms : Studies have shown that L-Proline is actively transported across cell membranes via specific transporters. In human intestinal models, it has been observed that the transport is sodium-dependent and involves both active and passive mechanisms .

- Metabolic Pathways : L-Proline participates in metabolic pathways that are crucial for cellular function. It is involved in the synthesis of proteins and can influence metabolic processes related to stress responses in cells .

1. Stress Protection

Recent research indicates that L-Proline acts as a stress-protective compound. In a study involving thermotolerant yeast (Pichia kudriavzevii), supplementation with L-Proline significantly improved ethanol production under high-temperature conditions. The results demonstrated an increase in ethanol concentration by up to 83.33% when L-Proline was added to the fermentation medium .

| Temperature (°C) | Ethanol Production (g/L) | Increase (%) |

|---|---|---|

| 30 | 5.8 | - |

| 37 | 7.1 | - |

| 42 | 7.15 | 36.35 |

| 45 | 2.8 | 83.33 |

2. Cellular Effects

L-Proline has also been implicated in various cellular processes, including:

- Protein Synthesis : Approximately 30-50% of accumulated L-Proline in Caco-2 cells was incorporated into newly synthesized proteins, indicating its role in protein metabolism .

- Cellular Growth : The presence of L-Proline has been shown to enhance cell growth under stress conditions, suggesting its potential as a therapeutic agent for improving cellular resilience .

Case Study: Effect on Yeast Fermentation

A metabolomics study highlighted the role of L-Proline as a biomarker for stress tolerance in yeast during bioethanol fermentation at elevated temperatures. The addition of L-Proline not only supported yeast growth but also enhanced ethanol yield significantly, showcasing its potential application in bioprocess engineering .

Case Study: Transport Studies

Research on the intestinal transport of L-Proline revealed significant differences in transport characteristics between apical-to-basolateral and basolateral-to-apical directions. This study emphasized the complexity of amino acid transport mechanisms and their implications for nutrient absorption in humans .

Q & A

Basic: What analytical methods are recommended for identifying and characterizing L-Proline, 1-(N-L-glutaminylglycyl)- in laboratory settings?

To ensure accurate identification and purity assessment, researchers should employ:

- High-Performance Liquid Chromatography (HPLC) : Used for quantifying purity (>95% as per typical specifications) and separating the compound from impurities. Retention time and UV absorption profiles can be cross-referenced with standards .

- Thin-Layer Chromatography (TLC) : A cost-effective method for preliminary purity checks and monitoring reaction progress .

- Mass Spectrometry (MS) : Provides molecular weight confirmation (e.g., via EPA/NIH spectral databases) and structural elucidation, particularly for derivatives .

Table 1 : Comparison of Analytical Methods

| Method | Sensitivity | Required Purity | Application Example |

|---|---|---|---|

| HPLC | High | >95% | Batch consistency validation |

| TLC | Moderate | >80% | Reaction monitoring |

| MS | Very High | N/A | Structural confirmation |

Advanced: How can researchers optimize the synthesis of L-Proline, 1-(N-L-glutaminylglycyl)- derivatives while ensuring stereochemical fidelity?

Synthetic challenges include maintaining chiral integrity and minimizing side reactions. Key strategies:

- Enantioselective Catalysis : Use organocatalysts (e.g., L-proline derivatives) to control stereochemistry, as demonstrated in asymmetric synthesis studies .

- Protecting Groups : Employ Boc (tert-butoxycarbonyl) or acetyl groups to shield reactive sites during coupling reactions, as seen in N-Boc-L-proline analogs .

- Reaction Monitoring : Utilize real-time TLC or HPLC to track intermediate formation and optimize reaction conditions (temperature, solvent) .

Critical Consideration : Stability of glutaminylglycyl moieties under acidic/basic conditions must be validated, as improper deprotection can lead to peptide bond hydrolysis .

Basic: What are the storage and handling protocols for L-Proline, 1-(N-L-glutaminylglycyl)- to ensure long-term stability?

- Storage : Maintain at -20°C in airtight containers to prevent hydrolysis or oxidation. Lyophilized forms are preferred for extended stability .

- Handling : Use inert atmospheres (e.g., nitrogen) during synthesis to avoid moisture absorption. Gloveboxes are recommended for hygroscopic derivatives .

- Safety : While non-hazardous per safety data sheets, follow general lab protocols (e.g., PPE, fume hoods) to minimize inhalation/contact risks .

Advanced: How can contradictory data on the compound’s stability in aqueous solutions be resolved?

Discrepancies in stability studies often arise from variations in pH, temperature, or ionic strength. Methodological recommendations:

- Controlled Kinetic Studies : Conduct stability assays under standardized buffers (e.g., phosphate buffer, pH 7.4) and monitor degradation via HPLC-MS .

- Temperature Dependence : Compare half-lives at 4°C, 25°C, and 37°C to model shelf-life under different storage conditions .

- Ionic Strength Effects : Evaluate salt-induced aggregation using dynamic light scattering (DLS) or circular dichroism (CD) .

Basic: What role does L-Proline, 1-(N-L-glutaminylglycyl)- play in biochemical pathways?

This dipeptide derivative is implicated in collagen metabolism , acting as a terminal product in collagen degradation. It serves as a substrate for prolidase, an enzyme critical for recycling proline during tissue repair . Studies suggest its potential as a biomarker for connective tissue disorders when quantified in biological fluids .

Advanced: What statistical frameworks are recommended for analyzing dose-response data in studies involving this compound?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50/IC50 values .

- ANOVA with Post Hoc Tests : Compare treatment groups in multi-dose experiments, ensuring adherence to NIH guidelines for preclinical reporting .

- Reproducibility Checks : Include internal replicates and negative controls to address batch-to-batch variability, especially in synthetic derivatives .

Methodological: How should researchers address discrepancies in reported CAS registry numbers for similar dipeptides?

Cross-validate identifiers using authoritative databases:

- PubChem : Compare SMILES strings and molecular formulas to resolve naming ambiguities (e.g., distinguishing between N-acetyl vs. N-glycyl derivatives) .

- EPA/NIH Spectral Libraries : Match mass spectra to confirm structural assignments for ambiguous entries .

Example : Glycyl-L-proline (CAS 704-15-4) differs from L-Proline, 1-(N-L-glutaminylglycyl)- in the substituent group, necessitating precise spectral validation .

Advanced: What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.